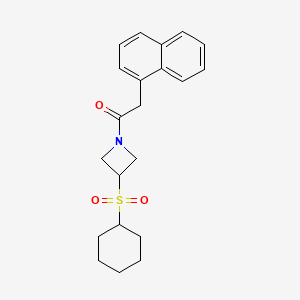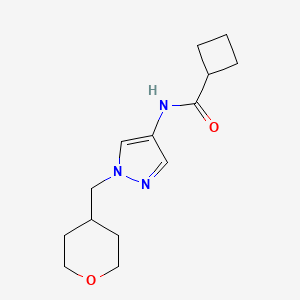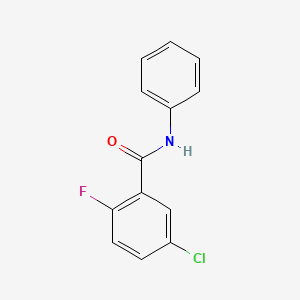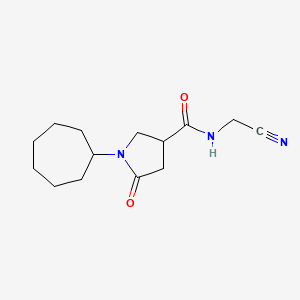![molecular formula C20H20FN5O3S B2889869 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034334-89-7](/img/structure/B2889869.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5O3S and its molecular weight is 429.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Researchers have synthesized and studied various compounds with structural similarities to the mentioned compound, focusing on their potential as anticancer agents. For instance, compounds containing pyrazole and thiadiazole moieties have been evaluated for their cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma, lung cancer, and breast cancer. These studies reveal that such compounds exhibit dose-dependent cytotoxic effects, potentially inhibiting cancer cell growth through mechanisms like apoptosis induction and cell cycle arrest (Sunil et al., 2010), (Dawood et al., 2011).
Antimicrobial Activity
Compounds structurally related to the specified chemical have been synthesized and assessed for their antibacterial and antifungal activities. These studies often involve the design and synthesis of novel molecules that are then tested against various microbial strains. The findings indicate that some of these compounds show significant antimicrobial activity, making them potential candidates for further development as therapeutic agents (Jeankumar et al., 2013).
Antioxidant Properties
Investigations into the antioxidant properties of related compounds have shown that they can exhibit potent radical scavenging activities. These properties are crucial for counteracting oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer. The antioxidant potential is measured through various assays, indicating these compounds' ability to protect against oxidative damage (Sunil et al., 2010).
Enzyme Inhibition
Research into the inhibition of specific enzymes by compounds similar to the one has highlighted their potential in treating diseases where such enzymes play a key role. For example, inhibiting nitric oxide synthase (NOS) can be relevant for conditions associated with excessive nitric oxide production. Studies have synthesized and tested various derivatives for their ability to inhibit different NOS isoforms, providing insights into their therapeutic potential (Arias et al., 2018).
Antiviral and Antipsychotic Research
Compounds with structural similarity have also been explored for their antiviral properties, including potential activity against HIV-1. Moreover, derivatives have been studied for antipsychotic effects without interacting with dopamine receptors, indicating a novel approach to treating psychiatric disorders without the typical side effects associated with dopamine antagonism (Aslam et al., 2014), (Wise et al., 1987).
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-14-17(13-23-26(14)16-6-4-3-5-7-16)20(27)22-10-11-25-19-12-15(21)8-9-18(19)24(2)30(25,28)29/h3-9,12-13H,10-11H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEYNVKUFCWTIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C4=C(C=CC(=C4)F)N(S3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
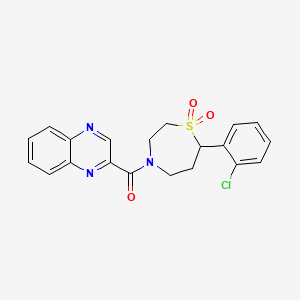
![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2889787.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2889789.png)
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2889790.png)

![2-bromo-6-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-yl}pyridine-3-carboxamide](/img/structure/B2889793.png)
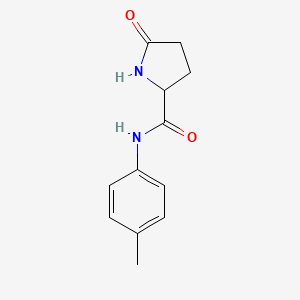
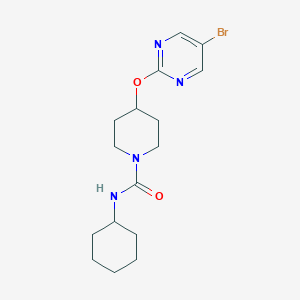
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889802.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2889804.png)
